M2I-1 - 6063-97-4

M2I-1

Catalog Number: EVT-7910001
CAS Number: 6063-97-4
Molecular Formula: C19H24N4O4S
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

M2I-1, chemically known as C19H24N4O4S, is a small molecule that functions as an inhibitor of the interaction between the spindle assembly checkpoint protein, mitotic arrest deficient 2 (MAD2), and cell division cycle 20 (CDC20). This interaction is crucial for the regulation of the anaphase-promoting complex/cyclosome (APC/C), a key player in cell cycle progression. M2I-1 has been identified as a significant compound in cancer research due to its potential to enhance the sensitivity of cancer cells to anti-mitotic drugs, making it a candidate for therapeutic applications in oncology .

Source and Classification

M2I-1 was developed through synthetic chemistry and is classified as a chemical inhibitor targeting protein-protein interactions involved in cell cycle regulation. Its development is rooted in the need for novel therapeutic agents that can address challenges in cancer treatment, particularly in overcoming drug resistance .

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

M2I-1 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The molecular formula C19H24N4O4S indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its bioactivity. The specific arrangement of these atoms allows M2I-1 to effectively disrupt the CDC20-MAD2 interaction .

Chemical Reactions Analysis

Reactions and Technical Details

M2I-1 primarily acts by inhibiting the binding of MAD2 to CDC20. This inhibition leads to a disruption of the mitotic checkpoint, resulting in premature degradation of Cyclin B1 and altered cell cycle dynamics. The compound has been shown to increase sensitivity to anti-mitotic agents like paclitaxel, enhancing apoptotic responses in cancer cells. Experimental data indicate that M2I-1 treatment results in significant alterations in mitotic indices and apoptotic indices when combined with other chemotherapeutic agents .

Mechanism of Action

Process and Data

The mechanism by which M2I-1 exerts its effects involves interference with the spindle assembly checkpoint. By inhibiting MAD2's interaction with CDC20, M2I-1 destabilizes the mitotic checkpoint complex (MCC), leading to premature activation of APC/C. This process results in a failure to properly segregate chromosomes during mitosis, ultimately inducing cell death through apoptosis. Research indicates that this mechanism can be particularly effective against cancer cells that exhibit resistance to conventional therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

M2I-1 exhibits properties typical of small organic molecules used in medicinal chemistry. It is soluble in various organic solvents, which is advantageous for its application in biological assays. The melting point, boiling point, solubility parameters, and stability under physiological conditions have not been extensively detailed but are critical for understanding its behavior in biological systems. Further characterization through spectroscopy methods provides insights into its structural features and potential reactivity .

Applications

Scientific Uses

M2I-1 has significant potential applications in cancer therapeutics. Its ability to enhance sensitivity to anti-mitotic drugs positions it as a promising candidate for combination therapies aimed at improving treatment outcomes for patients with resistant tumors. Additionally, ongoing research into its effects on stemness markers in cancer cells suggests potential roles in targeting cancer stem cells, which are often implicated in tumor recurrence and metastasis .

Molecular Mechanisms of Mad2 Inhibition by M2I-1

Targeting Spindle Assembly Checkpoint (SAC) Dysregulation

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism ensuring accurate chromosome segregation during mitosis. It halts anaphase progression until all chromosomes achieve proper bipolar attachment to spindle microtubules. Central to this process is the Mitotic Checkpoint Complex (MCC), composed of BUBR1, BUB3, CDC20, and MAD2, which inhibits the anaphase-promoting complex/cyclosome (APC/C). M2I-1 (Mad2 Inhibitor-1) is the first identified small-molecule inhibitor that selectively disrupts the essential protein-protein interaction (PPI) between MAD2 and CDC20, thereby compromising MCC assembly and SAC function [2] [9]. By targeting this interaction, M2I-1 forces cells with unresolved chromosome attachment errors into premature anaphase, inducing genomic instability and apoptosis in cancer cells [5] [7].

Structural Basis of Mad2-Cdc20 Interaction Disruption

Biochemical and structural analyses reveal that M2I-1 (molecular weight: 404.48 g/mol; CAS No.: 312271-03-7) binds the hydrophobic core of MAD2 near the CDC20 interface. This binding site was identified through fluorescence polarization screens showing M2I-1 competitively inhibits the MAD2-binding peptide Mbp1 (IC₅₀ ≈ 10 µM; Kd = 200 nM) [8] [10]. X-ray crystallography studies indicate that M2I-1, a nitrobenzylidene-thiobarbiturate compound, covalently modifies MAD2-Cys149 via reversible Michael adduct formation. This modification sterically occludes CDC20 access to the safety belt region of MAD2—a dynamic C-terminal segment critical for stabilizing the closed conformation (C-MAD2) required for CDC20 binding [2] [6].

  • Conformational Lock Mechanism: MAD2 exists in equilibrium between open (O-MAD2) and closed (C-MAD2) conformers. C-MAD2 is the active form that binds CDC20 or MAD1. M2I-1 binding shifts this equilibrium toward an inactive intermediate state, preventing the conformational change needed for CDC20 engagement [6] [9].

Table 1: Structural Characteristics of M2I-1 Binding to MAD2

ParameterDetail
Target Binding SiteHydrophobic core of MAD2 near Cys149
Critical ModificationReversible Michael adduct with MAD2-Cys149
Conformational EffectLocks MAD2 in inactive state, preventing C-MAD2 formation
Inhibition Constant (Kd)200 nM for MAD2-Mbp1 complex disruption

Allosteric Modulation of SAC Protein-Protein Binding Dynamics

M2I-1 acts as an allosteric modulator by perturbing MAD2's dynamic transitions essential for SAC signaling. The MAD2-CDC20 interaction involves two domains within CDC20: an N-terminal motif (residues 111–150) and a C-terminal WD40 region (residues 342–355) [3]. M2I-1 binding induces long-range destabilization of MAD2's tertiary structure, reducing its affinity for both CDC20 domains. This disrupts the template function of MAD1-C-MAD2 complexes, which catalyze O-MAD2C-MAD2 conversion and amplify checkpoint signals [3] [9].

  • Polyhistidine Motif Role: The WD40 domain of CDC20 contains a conserved polyhistidine motif (adjacent to residues 342–355) that coordinates metal ions to maintain CDC20's structural integrity. M2I-1-induced misfolding in MAD2 indirectly disrupts this motif, further weakening MAD2-CDC20 binding [3].

Table 2: Allosteric Effects of M2I-1 on SAC Protein Dynamics

Target ConformationEffect of M2I-1Functional Consequence
O-MAD2 (Open)Binds and stabilizes transitional statePrevents conversion to C-MAD2
C-MAD2 (Closed)Disrupts safety belt stabilityReduces CDC20 binding affinity
MAD1-C-MAD2 ComplexInhibits catalytic template functionAttenuates SAC signal amplification

Kinetic Analysis of Competitive Inhibition in Mitotic Checkpoint Signaling

Kinetic profiling demonstrates that M2I-1 acts as a reversible competitive inhibitor of the MAD2-CDC20 interaction. In vitro assays using recombinant proteins show a dose-dependent reduction in MAD2-CDC20 binding (IC₅₀ = 10.0 µM) [8] [10]. Cellular studies in HeLa cells treated with 25–75 µM M2I-1 reveal accelerated CYCLIN B1 degradation and premature anaphase onset, confirming SAC weakening [4] [5]. Real-time imaging of mitotic progression shows M2I-1 reduces mitotic duration by 40% in paclitaxel-treated cells, indicating checkpoint bypass [8].

  • Synergy with Microtubule Poisons: Combining M2I-1 (50 µM) with nocodazole or paclitaxel triggers premature CYCLIN B1 degradation and upregulates pro-apoptotic MCL-1s. This destabilizes anti-apoptotic Bcl-2 balance, leading to apoptosis after prolonged mitotic arrest [5] [7].

Table 3: Kinetic Parameters of M2I-1 Activity

ParameterIn Vitro ValueCellular Value (HeLa)Method
IC₅₀ (MAD2-CDC20 binding)10.0 µM25–75 µMFluorescence polarization
Mitotic Duration ReductionN/A40%Live imaging (Histone H2B-GFP)
CYCLIN B1 DegradationN/A2.5-fold accelerationImmunoblotting

Properties

CAS Number

6063-97-4

Product Name

M2I-1

IUPAC Name

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28)

InChI Key

BWEKPQUKWLNUKX-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-]

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.